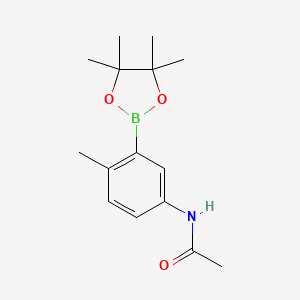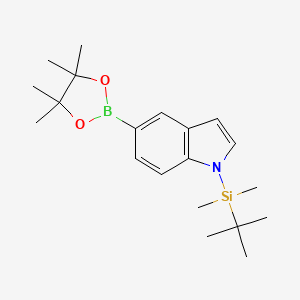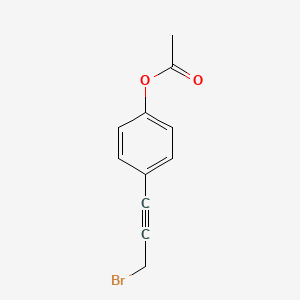
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is an organoboron compound that features a pyridine ring substituted with a thioether group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine typically involves the reaction of pyridine-2-thiol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Biaryl compounds.
Hydrolysis: Boronic acids.
Applications De Recherche Scientifique
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable boron-containing compounds.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.
Catalysis: Employed as a ligand or catalyst in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine in chemical reactions typically involves the activation of the boron moiety. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. The thioether group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar cross-coupling reactions.
2-Thienylboronic acid: Another boron-containing compound with a thiophene ring, used in organic synthesis.
Phenylboronic acid: A widely used boronic acid in Suzuki-Miyaura reactions.
Uniqueness
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is unique due to the presence of both a pyridine ring and a thioether group, which can enhance its reactivity and coordination properties in various chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and catalysis.
Propriétés
IUPAC Name |
2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-17-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQJBYRUPQITQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8258637.png)

